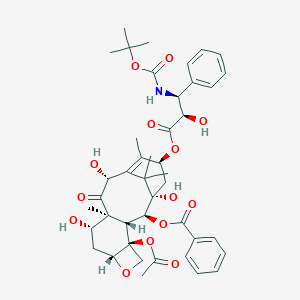

Docetaxel

Descripción

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-VCVYQWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040464 | |

| Record name | Docetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.27e-02 g/L | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114977-28-5 | |

| Record name | Docetaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114977-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docetaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCETAXEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOCETAXEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOCETAXEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Docetaxel on Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docetaxel is a highly potent, second-generation taxane-family chemotherapeutic agent that exerts its cytotoxic effects by targeting microtubules, critical components of the cellular cytoskeleton. Its primary mechanism involves binding to the β-tubulin subunit of assembled microtubules, which promotes polymerization and suppresses the dynamic instability essential for mitotic spindle function and other vital cellular processes.[1][2][3] This hyper-stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death through various signaling cascades.[2][4][5] This technical guide provides an in-depth examination of this compound's interaction with microtubules, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism: Interaction with the Microtubule

This compound's mechanism is fundamentally rooted in its direct interaction with the microtubule polymer. Unlike other agents that cause depolymerization, this compound acts as a microtubule-stabilizing agent.[1]

2.1 Binding Site and Molecular Interaction this compound binds with high affinity to a specific site on the β-tubulin subunit, located within a deep hydrophobic cleft on the interior (lumenal) surface of the microtubule.[1][6] This binding event is stoichiometric, with one molecule of this compound binding per αβ-tubulin dimer within the microtubule polymer.[1][7] The binding promotes the assembly of tubulin dimers into microtubules and stabilizes the existing polymer structure, effectively preventing its depolymerization.[1][2] This action leads to the formation of stable, non-functional microtubule bundles and multiple asters during mitosis.[1] Compared to its predecessor, paclitaxel, this compound has been shown to be approximately twice as potent as an inhibitor of microtubule depolymerization.[1][7]

Quantitative Analysis of this compound's Effects

The interaction of this compound with microtubules and its subsequent cellular effects have been quantified through various assays. The data highlight the potency and cell-line-dependent efficacy of the drug.

Data Presentation

Table 1: Binding Affinity of this compound to Tubulin/Microtubules

| Parameter | Value | Condition | Source |

|---|---|---|---|

| Dissociation Constant (KD) | 6.8 ± 0.2 µM | Binding to unfractionated microtubules in vitro | [8] |

| Cellular Inhibition Constant (Ki) | 6 ± 2 nM | Cellular assay in MCF7 breast cancer cells |[8] |

Note: The significant difference between the in vitro KD and the cellular Ki highlights the higher apparent affinity of this compound within the complex intracellular environment.

Table 2: Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 Value | Source |

|---|---|---|---|---|

| Neuroblastoma Lines (3) | Neuroblastoma | 24 hours | 0.13 - 3.3 ng/mL (range) | [9] |

| Breast/Colon Lines (5) | Breast/Colon | 24 hours | 0.13 - 3.3 ng/mL (range) | [9] |

| PC-3 | Prostate Cancer | 72 hours | 0.598 nM | [10] |

| DU-145 | Prostate Cancer | 72 hours | 0.469 nM | [10] |

| A549 | Non-small-cell Lung | Not Specified | ~1.94 µM (2D culture) | [11] |

| H1299 | Non-small-cell Lung | Not Specified | >10 µM | [12] |

| MCF-7 | Breast Cancer | Not Specified | 4.23 µM | [13] |

| MDA-MB-231 | Breast Cancer | Not Specified | IC50 in nM range |[14] |

Note: IC50 values are highly dependent on the cell line, exposure duration, and culture conditions (e.g., 2D vs. 3D).

Table 3: Effects of this compound on Microtubule Dynamics

| Parameter | Effect | Concentration | Cell Line | Source |

|---|---|---|---|---|

| Microtubule Dynamics | Strongly inhibited | 0.5 µM | MCF-7 (sensitive) | [15] |

| Microtubule Dynamics | Not suppressed | 10 nmol/L | HS746T (resistant) | [16] |

| Microtubule Organization | Significant bundling | 100 nmol/L | MCF-7 | [17] |

| Microtubule Organization | Intact, similar to control | 2 nmol/L | MCF-7 |[17] |

Cellular Consequences and Signaling Pathways

The hyper-stabilization of microtubules by this compound triggers a cascade of events, culminating in cell cycle arrest and apoptosis.

4.1 Mitotic Arrest The primary cellular consequence of microtubule stabilization is the disruption of the mitotic spindle.[2] The stabilized, non-dynamic microtubules are unable to properly align and segregate chromosomes during mitosis. This failure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The activated SAC prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][18][19]

4.2 Induction of Apoptosis Prolonged mitotic arrest is a potent trigger for programmed cell death (apoptosis).[2][5] this compound can initiate apoptosis through several, often interconnected and cell-type-specific, signaling pathways:

-

Bcl-2 Phosphorylation: this compound can induce the phosphorylation of the anti-apoptotic protein Bcl-2.[5][18] This post-translational modification is thought to inactivate Bcl-2, thereby neutralizing its protective function and allowing pro-apoptotic signals to prevail.[20][21] However, it is important to note that this compound can also induce apoptosis in a Bcl-2-independent manner in certain cancer cells, such as the DU-145 prostate cancer line.[22][23]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. This compound treatment leads to the activation of initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3, -7).[24][25] The specific caspases involved can vary; for instance, studies have implicated caspase-2 as a key initiator in melanoma cells[25] and demonstrated different caspase cleavage patterns in LNCaP (caspase-3, -7) versus PC-3 (caspase-8) prostate cancer cells.[24]

-

Mitotic Catastrophe: In some cases, particularly at lower drug concentrations, cells may escape mitotic arrest without proper division. This leads to aberrant mitosis, resulting in the formation of micronucleated and aneuploid cells. This process, termed mitotic catastrophe, is a distinct mode of cell death that often precedes or occurs in parallel with apoptosis.[26]

Key Experimental Protocols

The following sections detail standardized methodologies used to investigate the effects of this compound on microtubules.

5.1 In Vitro Microtubule Polymerization Assay This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute lyophilized, purified tubulin protein (e.g., bovine brain tubulin) in ice-cold polymerization buffer to a final concentration of 1-2 mg/mL. Keep on ice.

-

Prepare a stock solution of GTP (100 mM) and this compound in DMSO.

-

-

Reaction Setup:

-

In microcentrifuge tubes on ice, add polymerization buffer, GTP (to a final concentration of 1 mM), and various concentrations of this compound (or DMSO for control).

-

Initiate the reaction by adding the cold tubulin solution to each tube.

-

-

Polymerization:

-

Incubate the reaction mixtures at 37°C for 30 minutes to allow for microtubule polymerization.

-

-

Separation of Polymer and Dimer:

-

Following incubation, layer the reaction mixtures onto a warm (37°C) cushion buffer (e.g., polymerization buffer with 60% glycerol).

-

Centrifuge at high speed (e.g., >100,000 x g) at 37°C for 20-30 minutes. This pellets the polymerized microtubules (P-fraction) while the soluble, unpolymerized tubulin dimers (S-fraction) remain in the supernatant.

-

-

Quantification:

-

Carefully separate the supernatant (S-fraction) from the pellet (P-fraction).

-

Resuspend the pellet in an equal volume of ice-cold buffer.

-

Analyze the protein content of both fractions using SDS-PAGE followed by Coomassie staining or densitometry, or by using a protein quantification assay (e.g., Bradford assay).

-

The increase in the polymer (P) fraction relative to the soluble (S) fraction indicates this compound's on-target activity.[16]

-

5.2 Immunofluorescence Staining of Microtubules This microscopy-based technique allows for the direct visualization of the microtubule network within cells, revealing changes in organization, such as bundling, induced by this compound.

Methodology:

-

Cell Culture:

-

Seed adherent cells (e.g., MCF-7, A549) onto glass coverslips in a petri dish or multi-well plate and allow them to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with desired concentrations of this compound (e.g., 2 nM to 100 nM) or vehicle control (DMSO) for a specified period (e.g., 24 hours).[17]

-

-

Fixation:

-

To preserve the microtubule structure, fixation must be performed carefully. A common method is to fix with ice-cold methanol for 4-10 minutes at -20°C.[27]

-

Alternatively, fix with a solution of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (GA) for 20 minutes at room temperature.[28]

-

Wash the cells three times with Phosphate-Buffered Saline (PBS).

-

-

Permeabilization:

-

If using a PFA/GA fixative, permeabilize the cell membranes to allow antibody entry. Incubate with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes at room temperature. (Note: Methanol fixation also permeabilizes the cells).

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 45-60 minutes to prevent non-specific antibody binding.[27]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Look for characteristic microtubule bundling and altered cytoskeletal organization in this compound-treated cells compared to controls.[16][17]

-

Conclusion

This compound's potent antitumor activity is a direct result of its well-defined mechanism of action on microtubules. By binding to β-tubulin and preventing depolymerization, it creates hyper-stabilized, non-functional microtubule structures. This fundamental action disrupts the highly dynamic processes of mitosis, leading to cell cycle arrest at the G2/M checkpoint and subsequent cell death via apoptosis or mitotic catastrophe. The efficacy of this compound is quantitatively demonstrable through its high binding affinity and low nanomolar to picomolar cytotoxicity in sensitive cell lines. Understanding these core mechanisms, downstream signaling effects, and the experimental methods used to probe them is critical for the continued development and optimization of microtubule-targeting agents in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of this compound with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical mechanisms of action of this compound and this compound combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Differences in Paclitaxel and this compound Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential cytotoxic effects of this compound in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination Effects of this compound and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 21. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The mechanism of action of this compound (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Different this compound-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 29. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

The Genesis of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Semisynthetic Origin of Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docetaxel, a cornerstone in the treatment of various malignancies, represents a triumph of natural product chemistry and semisynthetic innovation. This technical guide provides an in-depth exploration of the discovery and development of this compound, born out of the necessity to find a more sustainable alternative to the groundbreaking anti-cancer agent, Paclitaxel. We will delve into the initial discovery from the European yew (Taxus baccata), the intricate experimental protocols for the extraction of its precursor, 10-deacetylbaccatin III (10-DAB), and the subsequent multi-step semisynthesis to yield this compound. This guide will also elucidate the molecular mechanism of action of this compound, with a focus on its interaction with the Smad3/HIF-1α signaling pathway, and present a logical framework for its developmental journey. All quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.

The Impetus for Discovery: Overcoming the Paclitaxel Supply Challenge

The discovery of Paclitaxel (Taxol) from the bark of the Pacific yew (Taxus brevifolia) in the 1960s marked a significant milestone in cancer chemotherapy.[1] However, the low abundance of Paclitaxel in its natural source and the environmental concerns associated with harvesting the slow-growing yew trees created a pressing need for a more sustainable and readily available alternative. This challenge spurred extensive research into related taxane compounds that could be chemically modified to produce equally or more potent analogs.

From Needles to Precursor: The Discovery and Extraction of 10-Deacetylbaccatin III

The European yew (Taxus baccata) emerged as a promising and renewable source of taxanes.[2] Researchers discovered that the needles of Taxus baccata contained a significant quantity of 10-deacetylbaccatin III (10-DAB), a structurally related precursor that could serve as a starting material for the semisynthesis of new anti-cancer drugs.[2] This pivotal discovery shifted the focus from the destructive harvesting of yew bark to the sustainable collection of needles.

Quantitative Analysis of 10-DAB Extraction

The yield of 10-DAB from Taxus baccata is influenced by the extraction method and conditions. Below is a summary of reported yields from various techniques.

| Extraction Method | Plant Material | Solvent/Conditions | Yield of 10-DAB (mg/kg of dry material) | Purity | Reference |

| Soxhlet Extraction | Twigs | Methanol | ~147 | - | [2] |

| Ultrasound-Assisted Extraction (UAE) | Needles | Methanol, 43.7 °C, 43 min | 112 | - | [3] |

| Ultrasound-Assisted Extraction (UAE) | Needles | Ethanol, 44.8 °C, 40.1 min | 102 | - | [3] |

| Supercritical Fluid Extraction (SFE) | Needles | Supercritical CO2 with methanol as entrainer, 45°C | ~718 | - | [4] |

| Solvent Extraction & Chromatography | Needles | Methanol extraction followed by dichloromethane partitioning and preparative HPLC | - | 99.72 ± 0.18% | [5] |

| Industrial Chromatography | Twigs and Leaves | Ethanol extraction, macroporous resin separation, and industrial chromatography | - | >98% | [6] |

Detailed Experimental Protocols for 10-DAB Extraction

This protocol is based on the findings of Kayan et al. for the optimal extraction of 10-DAB from Taxus baccata needles.[3]

-

Material Preparation: Dry the needles of Taxus baccata at a controlled temperature and grind them to a fine powder (particle size of approximately 114.6 µm).

-

Extraction:

-

Place a known weight of the powdered plant material into an extraction vessel.

-

Add methanol as the solvent.

-

Perform ultrasonic-assisted extraction at a temperature of 43.7 °C for 43 minutes.

-

-

Purification:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Further purify the crude extract using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate 10-DAB.

-

This protocol is a generalized representation of an industrial-scale process.[6]

-

Extraction:

-

Macerate 3 kg of dried and ground Taxus baccata twigs and leaves in 36 L of 90% ethanol with stirring at room temperature for 1.5 hours.

-

Filter the mixture and re-extract the plant material with 30 L of 90% ethanol for 1 hour.

-

Combine the filtrates.

-

-

Macroporous Resin Separation:

-

Pass the combined ethanolic extract through a column packed with pre-treated macroporous resin (e.g., AB-8 type).

-

Wash the column with water to remove impurities.

-

Elute the taxanes with a gradient of ethanol solutions.

-

-

Industrial Chromatographic Purification:

-

Subject the 10-DAB rich fraction from the resin separation to industrial-scale chromatography.

-

Elute with an appropriate solvent system (e.g., 60% ethanol).

-

Collect the fractions containing 10-DAB, concentrate under reduced pressure, and induce crystallization.

-

Dry the crystals to obtain 10-DAB with a purity of over 98%.

-

The Semisynthetic Pathway to this compound

With a stable supply of 10-DAB established, the focus shifted to its chemical modification to synthesize a potent Paclitaxel analog. The semisynthesis of this compound involves a multi-step process that includes the protection of reactive hydroxyl groups, the coupling of a synthetic side chain, and subsequent deprotection.

Quantitative Overview of this compound Semisynthesis

The overall yield of this compound synthesis can vary depending on the specific chemical route and protecting groups used.

| Synthesis Strategy | Starting Material | Key Steps | Overall Yield | Reference |

| Benzyl Chloromate Protection | 10-deacetylbaccatin III | 1. Selective protection of C7 and C10 hydroxyls with benzyl chloromate. 2. Side chain attachment. 3. Hydrogenolysis. 4. Acid hydrolysis. | 50% | [7][8] |

| Silane Protection | 10-deacetylbaccatin III | 1. United protection of C7 and C10 hydroxyls with a silane protecting group. 2. Condensation with a protected β-lactam side chain. 3. Deprotection. | High | [9] |

| Kinetic Resolution | 7-O-triethylsilylbaccatin III | Reaction with a racemic β-lactam. | 46-84% (for 10-acetylthis compound) | [10] |

Detailed Experimental Protocol for this compound Semisynthesis

The following protocol is a representative example of a common synthetic route.

Step 1: Protection of 10-DAB

-

Selective Protection of C7 and C10 Hydroxyl Groups:

Step 2: Side Chain Attachment

-

Esterification at C13:

-

The protected 10-DAB is reacted with a protected β-lactam side chain precursor, for example, (3R,4S)-1-tert-butoxy-carbonyl-3-(1-ethoxy-ethyloxy)-4-phenylazetidin-2-one.[7]

-

This condensation reaction forms the ester linkage at the C13 hydroxyl group of the baccatin core.

-

Step 3: Deprotection

-

Removal of Protecting Groups:

-

The protecting groups are sequentially or simultaneously removed under specific reaction conditions.

-

For instance, if benzyl protecting groups are used, they can be removed by hydrogenolysis using a palladium catalyst (Pd/C) under a hydrogen atmosphere.[7][8]

-

The protecting group on the side chain is typically removed by acid hydrolysis.

-

Step 4: Purification

-

Isolation of this compound:

-

The final product is purified using chromatographic techniques, such as column chromatography and/or recrystallization, to yield this compound of high purity.

-

Mechanism of Action: Beyond Microtubule Stabilization

This compound, like Paclitaxel, exerts its primary cytotoxic effect by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Recent research has unveiled a more nuanced understanding of this compound's mechanism of action, highlighting its impact on specific signaling pathways. One such pathway is the Smad3/HIF-1α axis, which is implicated in tumor glycolysis and proliferation.

The Smad3/HIF-1α Signaling Pathway

This compound has been shown to inhibit the proliferation of cancer cells by targeting the Smad3/HIF-1α signaling pathway.[4][10] The key steps in this process are:

-

Inhibition of Smad3 Phosphorylation: this compound treatment leads to a significant decrease in the phosphorylation of Smad3 at the Ser213 residue.[4][10]

-

Reduced Smad3 Nuclear Translocation: The dephosphorylated Smad3 is less able to translocate into the nucleus.[4][10]

-

Suppression of HIF-1α Transcription: In the nucleus, Smad3 normally binds to the promoter of the Hypoxia-Inducible Factor-1α (HIF-1α) gene, promoting its transcription. By preventing Smad3 from reaching the nucleus and binding to the promoter, this compound suppresses the transcriptional activation of HIF-1α.[4][10]

-

Downregulation of Glycolysis: HIF-1α is a key regulator of glycolysis. By reducing HIF-1α levels, this compound inhibits the expression of glycolytic enzymes, such as PFKP, thereby disrupting the cancer cells' ability to undergo glycolysis and proliferate.[4][10]

Caption: this compound's inhibition of the Smad3/HIF-1α pathway.

Logical Workflow: From Discovery to a Semisynthetic Drug

The development of this compound followed a logical progression driven by scientific inquiry and the need for a sustainable and effective cancer therapeutic.

Caption: The developmental workflow of this compound.

Conclusion

The story of this compound is a testament to the power of chemical ingenuity in addressing critical challenges in medicine. From the initial quest for a sustainable source of taxanes to the development of a robust semisynthetic process, the journey of this compound has provided a powerful therapeutic agent and a blueprint for future drug development endeavors. The ongoing exploration of its molecular mechanisms continues to reveal new facets of its anti-cancer activity, promising further refinements in its clinical application. This technical guide provides a comprehensive overview of this remarkable journey, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Preclinical pharmacokinetics of paclitaxel and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Hypoxia induces this compound resistance in triple-negative breast cancer via the HIF-1α/miR-494/Survivin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-Inducible Factor 1α Regulates the Transforming Growth Factor β1/SMAD Family Member 3 Pathway to Promote Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppressed cell proliferation through Smad3/HIF-1α-mediated glycolysis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Docetaxel's Interaction with Tubulin Isotypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel, a potent anti-neoplastic agent of the taxane family, exerts its cytotoxic effects by disrupting microtubule dynamics. Its primary cellular target is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental component of microtubules. However, the expression of different β-tubulin isotypes significantly influences the efficacy of this compound, contributing to both sensitivity and resistance in cancer cells. This technical guide provides a comprehensive overview of the intricate interactions between this compound and various tubulin isotypes. It delves into the quantitative aspects of these interactions, details relevant experimental methodologies, and visualizes the key signaling pathways affected by this compound's mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, aiming to deepen the understanding of this compound's function and inform the development of more effective cancer therapies.

Introduction: The Crucial Role of Tubulin Isotypes in this compound's Efficacy

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and crucial for their function.[1] this compound stabilizes microtubules by binding to the β-tubulin subunit, thereby inhibiting depolymerization and promoting polymerization.[2] This disruption of normal microtubule dynamics leads to mitotic arrest and ultimately, apoptotic cell death in rapidly dividing cancer cells.[2][3]

The β-tubulin subunit in humans is encoded by a family of genes, resulting in several distinct protein isotypes (e.g., βI, βIIa, βIIb, βIII, βIVa, βIVb, βV, βVI).[4] These isotypes are highly homologous but differ primarily in their C-terminal tails, a region involved in interactions with microtubule-associated proteins (MAPs). The differential expression of these isotypes across various tissues and, significantly, in tumor cells, can profoundly impact the sensitivity of cancer cells to this compound.[1][2] Overexpression of certain isotypes, most notably βIII-tubulin, has been frequently correlated with this compound resistance in a variety of cancers.[5][6] Understanding the specific interactions between this compound and each tubulin isotype is therefore critical for predicting therapeutic response and developing strategies to overcome resistance.

Quantitative Analysis of this compound-Tubulin Isotype Interactions

The interaction between this compound and different tubulin isotypes can be quantified through various parameters, including binding affinity (dissociation constant, Kd), the effective concentration required to promote polymerization (EC50), and the half-maximal inhibitory concentration (IC50) in cellular assays. The following tables summarize the available quantitative data from the literature.

Table 1: Binding Affinity of this compound for Tubulin

| Tubulin Source | Method | Dissociation Constant (Kd) | Reference |

| Unfractionated Microtubules | Radioligand Binding Assay | 6.8 ± 0.2 µmol/L | [7] |

| βIII-tubulin-depleted Microtubules | Radioligand Binding Assay | 7.9 ± 0.3 µmol/L | [7] |

Table 2: Effect of this compound on Tubulin Polymerization

| Tubulin Type | Parameter | This compound Concentration | Effect | Reference |

| Yeast Tubulin (Wild-type) | EC50 | 0.36 µM | Promotes polymerization | [2] |

| Yeast Tubulin (H227N mutation) | EC50 | 3.0 µM | Reduced promotion of polymerization (8.3-fold increase in EC50) | [2] |

Table 3: Cellular Sensitivity to this compound in Relation to Tubulin Isotype Expression

| Cell Line | Cancer Type | Tubulin Isotype Profile | IC50 | Reference |

| H460 | Lung Cancer | Not specified | 1.41 µM (2D culture), 76.27 µM (3D culture) | [8] |

| A549 | Lung Cancer | Not specified | 1.94 µM (2D culture), 118.11 µM (3D culture) | [8] |

| H1650 | Lung Cancer | Not specified | 2.70 µM (2D culture), 81.85 µM (3D culture) | [8] |

| H1650 Stem Cells | Lung Cancer | Not specified | 14.53 µM (2D culture), 151.04 µM (3D culture) | [8] |

| MDA-MB-231 | Breast Cancer | High βII, βIVb, βVI mRNA in resistant cells | Not specified | [2] |

| MCF-7 | Breast Cancer | High βI, βII, βIII, βIVa mRNA in resistant cells | Not specified | [2] |

| TNBC Cell Lines (2D culture) | Triple-Negative Breast Cancer | Negative correlation with TUBB (βI) expression | R = -0.360 | [4][9] |

| TNBC Cell Lines (3D culture) | Triple-Negative Breast Cancer | Positive correlation with TUBB2a (βIIa) expression | R = 0.398 | [4][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and tubulin isotypes.

Purification of Tubulin Isotypes

The purification of specific tubulin isotypes is a prerequisite for in vitro reconstitution assays. A common method involves cycles of polymerization and depolymerization, which selects for assembly-competent tubulin.[9][10]

Protocol: Tubulin Purification by Polymerization-Depolymerization Cycles [10]

-

Cell Lysis:

-

Harvest cultured cells (e.g., from suspension or adherent cultures) and determine the cell pellet volume.

-

Resuspend the cell pellet in an equal volume of ice-cold lysis buffer (e.g., BRB80 supplemented with 1 mM 2-mercaptoethanol, 1 mM PMSF, and a protease inhibitor cocktail). For certain cell lines like HEK-293, 0.2% Triton X-100 can be included.[10]

-

Homogenize the cell suspension on ice.

-

-

Clarification:

-

Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris and organelles.

-

Carefully collect the supernatant, which contains the soluble tubulin.

-

-

First Polymerization Cycle:

-

Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the clarified supernatant.

-

Incubate the mixture at 37°C for 30-60 minutes to induce microtubule polymerization.

-

Pellet the microtubules by centrifugation at 100,000 x g for 30 minutes at 37°C.

-

-

First Depolymerization Cycle:

-

Resuspend the microtubule pellet in a small volume of ice-cold depolymerization buffer (e.g., BRB80).

-

Incubate on ice for 30-60 minutes to induce microtubule depolymerization.

-

Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining aggregates. The supernatant contains the purified, assembly-competent tubulin.

-

-

Subsequent Cycles (Optional):

-

For higher purity, repeat the polymerization and depolymerization steps. A high-salt wash can be included to remove MAPs.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the rate and extent of microtubule polymerization in vitro.[6]

Protocol: Fluorescence-Based Tubulin Polymerization Assay [6]

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in assay buffer.

-

Prepare a solution of GTP (final concentration 1 mM) and a fluorescent reporter (e.g., DAPI at 6.3 µM) in the assay buffer. Glycerol (10%) can be included to enhance polymerization.

-

-

Assay Setup:

-

In a 96-well plate, add the desired concentrations of this compound or vehicle control.

-

Add the tubulin solution to each well.

-

Initiate the polymerization reaction by adding the GTP/fluorescent reporter solution.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation/emission at 360/450 nm for DAPI) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine parameters such as the lag time, maximum polymerization rate (Vmax), and the steady-state polymer mass.

-

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Protocol: Immunofluorescence Staining of Microtubules

-

Cell Culture and Treatment:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.

-

-

Fixation:

-

Wash the cells briefly with PBS.

-

Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

-

Permeabilization:

-

If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular structures.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific for α-tubulin or a specific β-tubulin isotype, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Optionally, counterstain the nuclei with a DNA dye like DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the microtubule network using a fluorescence or confocal microscope.

-

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

Co-IP can be used to investigate the in-cell interaction between this compound (or a modified, pull-down-enabled version) and tubulin, as well as to identify other proteins that may be part of the complex.

Protocol: Co-Immunoprecipitation of Tubulin-Docetaxel Complexes

-

Cell Lysis:

-

Treat cells with this compound or a control.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.

-

-

Pre-clearing Lysate:

-

Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against β-tubulin or a specific isotype overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against tubulin and potentially other interacting proteins. The presence of tubulin in the immunoprecipitate from this compound-treated cells would suggest an interaction.

-

Signaling Pathways and Cellular Fates

This compound's stabilization of microtubules triggers a cascade of signaling events that ultimately determine the cell's fate. The primary outcomes are mitotic arrest and apoptosis, though other phenomena such as mitotic slippage can occur, often leading to aneuploidy and potential drug resistance.

This compound-Induced Mitotic Arrest

The stabilization of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the microtubules before allowing the cell to proceed to anaphase.

This compound-Induced Apoptosis

Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. The Bcl-2 family of proteins plays a central role in this process, with the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's susceptibility to apoptosis.

Mitotic Slippage: An Escape Route Leading to Resistance

If the apoptotic threshold is not reached during mitotic arrest, cells can exit mitosis without proper chromosome segregation, a process known as mitotic slippage.[3] This often results in aneuploid cells that may become senescent or, in some cases, re-enter the cell cycle with increased resistance to chemotherapy.[11]

Conclusion and Future Directions

The interaction between this compound and tubulin isotypes is a complex and multifaceted process that is central to the drug's therapeutic efficacy and the development of resistance. While it is well-established that the overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is associated with reduced sensitivity to this compound, the precise molecular mechanisms underlying these isotype-specific effects are still being elucidated.

This technical guide has summarized the current understanding of these interactions, providing available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. However, a clear gap remains in the comprehensive, direct comparison of this compound's binding affinities and its effects on the polymerization dynamics of a full panel of purified tubulin isotypes. Future research should focus on generating this critical data to enable a more precise prediction of tumor response to this compound based on the tubulin isotype expression profile.

Furthermore, a deeper understanding of the signaling networks that regulate tubulin isotype expression in cancer cells could unveil novel therapeutic targets. Modulating the expression of specific isotypes, for instance by downregulating resistance-conferring isotypes like βIII-tubulin, could be a promising strategy to enhance the efficacy of this compound and overcome drug resistance. The continued investigation into the nuanced interplay between this compound and the diverse family of tubulin isotypes holds significant promise for advancing personalized cancer medicine.

References

- 1. Alterations of beta-tubulin isotypes in breast cancer cells resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in Paclitaxel and this compound Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAD sensitizes breast cancer cells to this compound with increased mitotic arrest and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the optimal tubulin isotype target as a method for the development of individualized cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]

- 11. erc.bioscientifica.com [erc.bioscientifica.com]

The Core Mechanisms of Docetaxel-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to a G2/M cell-cycle arrest and, ultimately, the induction of programmed cell death, or apoptosis.[2][3] Understanding the intricate signaling pathways that this compound activates to trigger apoptosis is paramount for optimizing its therapeutic efficacy, overcoming resistance, and developing novel combination strategies. This technical guide provides an in-depth exploration of the core apoptotic pathways initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2][4] this compound has been shown to engage both of these pathways to exert its cytotoxic effects, often in a cell-type-specific manner.[2][5]

Core Apoptotic Signaling Pathways Activated by this compound

This compound's interference with microtubule dynamics triggers a cascade of signaling events that converge on the core apoptotic machinery.[3] The key pathways involved are the intrinsic and extrinsic pathways, which are intricately regulated by a host of signaling molecules.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism through which this compound induces apoptosis.[6][7] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bid) members.[2][8]

This compound treatment leads to the phosphorylation of Bcl-2, an event that has been linked to the induction of apoptosis.[9] This modification is thought to inactivate the anti-apoptotic function of Bcl-2, thereby tipping the balance towards cell death. The activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, is a critical step in the intrinsic pathway.[6] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of pores and the subsequent release of cytochrome c into the cytoplasm.[2]

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn recruits and activates pro-caspase-9, forming a complex known as the apoptosome. This leads to the activation of caspase-9, an initiator caspase that subsequently cleaves and activates effector caspases, such as caspase-3 and -7.[3] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.[3][9]

The Extrinsic (Death Receptor) Pathway

In addition to the intrinsic pathway, this compound can also trigger apoptosis through the extrinsic pathway.[2] This pathway is initiated by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to their cognate death receptors on the cell surface.[10][11] While this compound itself is not a death ligand, it can sensitize cancer cells to apoptosis induced by these ligands.[11]

Some studies have shown that this compound treatment can lead to the activation of caspase-8, a key initiator caspase in the extrinsic pathway, independent of death receptor ligation.[3][5] Activated caspase-8 can directly cleave and activate effector caspases, such as caspase-3.[5] Furthermore, caspase-8 can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid.[2] tBid then translocates to the mitochondria and promotes the activation of Bax and Bak, thereby creating a crosstalk between the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[2]

Key Molecular Regulators of this compound-Induced Apoptosis

Several key signaling molecules and pathways have been identified as crucial regulators of the cellular response to this compound.

The Role of p53

The tumor suppressor protein p53 plays a complex and sometimes contradictory role in this compound-induced apoptosis.[12] In some cancer cell lines, functional p53 is associated with increased sensitivity to this compound, where its activation leads to the upregulation of pro-apoptotic genes.[13][14] For instance, this compound treatment can increase the phosphorylation of p53 at serine 15, a modification associated with its activation.[13] However, in other contexts, p53 has been shown to have an inhibitory effect on this compound-induced apoptosis. Knockdown of p53 in certain prostate cancer cells has been shown to enhance their susceptibility to this compound.[12][15] This suggests that the role of p53 in the response to this compound is highly dependent on the cellular context and the specific genetic background of the cancer cells.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling network, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, is also implicated in the apoptotic response to this compound.[7][16] The activation of the JNK pathway appears to be a pro-apoptotic signal in response to this compound in some melanoma cell lines.[16][17] In contrast, the ERK pathway is often associated with cell survival, and its inhibition can enhance this compound-induced apoptosis.[5][16] The p38 MAPK pathway has also been implicated in regulating the susceptibility of cancer cells to this compound.[15]

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer.[18][19] Inhibition of the PI3K/Akt pathway has been shown to enhance the cytotoxic effects of this compound in prostate cancer cells.[18][20] Combination therapies targeting both the microtubule network with this compound and the PI3K/Akt pathway are being explored as a promising strategy to overcome drug resistance.[18][21]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the effects of this compound on apoptosis in different cancer cell lines.

Table 1: this compound-Induced Apoptosis in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Duration of Treatment (hours) | Percentage of Apoptotic Cells (%) | Reference |

| LNCaP | Prostate Cancer | 40 nM | 24 | Not specified, but apoptosis induced | [3] |

| PC-3 | Prostate Cancer | 40 nM | 24 | Not specified, but apoptosis induced | [3] |

| DU145 | Prostate Cancer | Not specified | Not specified | Less sensitive to this compound | [13] |

| IgR3 | Melanoma | 20 nmol/L | 36 | ~50% | [6] |

| MM200 | Melanoma | 20 nmol/L | 48 | ~25% | [6] |

| KB | Epidermoid Carcinoma | 0.78 ng/ml | 48 | ~50% | [14] |

| HT-29 | Colon Cancer | 2.5 ng/ml | 48 | ~50% | [14] |

| HCC1937 | Breast Cancer | 1.56 ng/ml | 48 | ~50% | [14] |

Table 2: Effect of this compound on Caspase Activation

| Cell Line | Cancer Type | This compound Concentration | Duration of Treatment (hours) | Caspase Activated | Fold Activation (approx.) | Reference |

| LNCaP | Prostate Cancer | 40 nM | 0.5 - 24 | Caspase-3, -7 | Not specified (cleavage observed) | [3] |

| PC-3 | Prostate Cancer | 40 nM | 0.5 - 24 | Caspase-8 | Not specified (cleavage observed) | [3] |

| DU145 | Prostate Cancer | Not specified | Not specified | Caspase-3/7 | Slight activation | [2] |

| IgR3 | Melanoma | 20 nmol/L | 24 | Caspase-2, -9 | Significant | [6] |

| Tu212 | Head and Neck Squamous Cell Carcinoma | Low-dose | 48 | Caspase-3, -8 | Peaked at 48h | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well in 200 µl of medium.[22]

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours).[22]

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours at 37°C.[22]

-

Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.[23]

-

Resuspension: Resuspend the cells in 1x binding buffer.[23]

-

Staining: Add 5 µl of FITC-Annexin V and 5 µl of Propidium Iodide to the cell suspension.[23]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[23]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect the expression levels and cleavage of key apoptotic proteins.

-

Cell Lysis: Lyse this compound-treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[24]

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[24]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, PARP) overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]

Conclusion

This compound induces apoptosis through a complex and interconnected network of signaling pathways. The intrinsic pathway, regulated by the Bcl-2 family of proteins and culminating in the activation of caspase-9, is a major contributor to its cytotoxic effects. The extrinsic pathway, involving caspase-8, can also be activated and serves to amplify the apoptotic signal. The ultimate response of a cancer cell to this compound is further modulated by the status of key regulatory molecules such as p53 and the activity of signaling cascades like the MAPK and PI3K/Akt pathways. A thorough understanding of these mechanisms is crucial for the rational design of more effective cancer therapies that leverage the pro-apoptotic properties of this compound while circumventing mechanisms of resistance. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of this compound-induced cell death and translate these insights into improved clinical outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different this compound-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequential events of apoptosis involving this compound, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Involvement of AMPKα and MAPK-ERK/-JNK Signals in this compound-Induced Human Tongue Squamous Cell Carcinoma Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcl-2 family inhibition sensitizes human prostate cancer cells to this compound and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. scispace.com [scispace.com]

- 14. This compound induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]

- 15. Resistance to this compound-induced apoptosis in prostate cancer cells by p38/p53/p21 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Involvement of endoplasmic reticulum stress in this compound-induced JNK-dependent apoptosis of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway [mdpi.com]

- 20. Novel combination of this compound and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. e-century.us [e-century.us]

- 22. Nanoencapsulation of this compound Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Initial in-vitro studies of Docetaxel cytotoxicity

An In-Depth Technical Guide to Initial In-Vitro Studies of Docetaxel Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies investigating the cytotoxicity of this compound, a potent anti-cancer agent. This compound is a semi-synthetic taxane used in the treatment of a wide array of solid tumors.[1] This document details its mechanism of action, common experimental protocols for assessing its cytotoxic effects, quantitative data from various cancer cell lines, and the key signaling pathways involved in this compound-induced cell death.

Core Mechanism of Action

This compound's primary cytotoxic effect stems from its ability to disrupt the microtubule network within cancer cells.[1] It binds to the β-tubulin subunit of microtubules, which promotes their assembly from tubulin dimers and stabilizes them by preventing depolymerization.[2] This interference with the normal dynamic instability of microtubules is critical, as these structures are essential for mitotic cell division.[2][3] The stabilization of microtubules leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1] In essence, this compound inhibits the proliferation of cancer cells by promoting the formation of microtubule bundles and inducing a sustained mitotic arrest.[4]

Experimental Protocols for Cytotoxicity Assessment

The in-vitro cytotoxicity of this compound is commonly evaluated using various assays. The following protocols are foundational for these assessments.

General Cell Culture and Drug Preparation

-

Cell Lines: A variety of human cancer cell lines are used, including but not limited to breast cancer (MDA-MB-231, MCF-7), lung cancer (A549, H1299), prostate cancer (DU145), leukemia (CEM-C7), and oral cancer (SCC-9).[3][5][6][7][8][9]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal calf serum (FCS) and incubated at 37°C in a humidified atmosphere with 5% CO2.[4][10]

-

Drug Preparation: this compound is often dissolved in a solvent like ethanol or DMSO to create a stock solution, which is then further diluted in the culture medium to achieve the desired final concentrations for experiments.[2][10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2,000 to 10,000 cells per well in 100-180 µL of complete culture medium.[2][4] The plate is incubated for 24 hours to allow for cell attachment.[2]

-

Drug Treatment: The culture medium is removed, and 100-200 µL of medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) is added to the wells. A vehicle control (medium with the same concentration of the drug solvent) is also included.[2][4]

-

Incubation: The plate is incubated for a specified period, typically ranging from 24 to 72 hours, or even up to 7 days in some studies.[4][5][11]

-

MTT Reagent Addition: After incubation, 25 µL of MTT reagent is added to each well, and the plate is incubated for another 4 hours.[4]

-

Formazan Solubilization: The medium is removed, and 200 µL of a solvent like DMSO is added to each well to dissolve the resulting formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 or 570 nm using a microplate reader.[2][4]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.[2]

Quantitative Data on this compound Cytotoxicity

The cytotoxic effects of this compound are both time and concentration-dependent.[11] The IC50 values can vary based on the cell line, exposure duration, and the specific assay used.[2][11]

IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| Hs746T | Stomach | 1 nM | [4] |

| AGS | Stomach | 1 nM | [4] |

| HeLa | Cervix | 0.3 nM | [4] |

| CaSki | Cervix | 0.3 nM | [4] |

| BxPC3 | Pancreas | 0.3 nM | [4] |

| Capan-1 | Pancreas | 0.3 nM | [4] |

| HUVEC | Endothelial (Migration) | 1 pM | [4] |

| Various (13 lines) | Multiple | 0.13 - 3.3 ng/mL (24h) | [11] |

| MDA-MB-231 | Breast | ~2.5 - 5.0 nM | [2] |

| A549 | Lung | 1.94 µM (2D culture) | [9] |

| H1299 | Lung | Varies with conditions | [8] |

| Leukemic Cell Lines | Leukemia | Mean LC50: 6.93 ng/mL | [5] |

Cytotoxicity Percentages

| Cell Type | This compound Conc. | Incubation Time | Cytotoxicity | Reference |

| Acute Leukemia Cells | 100 ng/mL | 7 days | 78% (median) | [5] |

| CEM-C7 (Leukemia) | 10 ng/mL | 24 hours | 19.3% +/- 17.5% | [5] |

Signaling Pathways in this compound-Induced Cell Death

While apoptosis is considered the primary mechanism of cell death induced by taxanes, this compound can trigger other cellular responses depending on the dose and cell type.[3]

-

Apoptosis: this compound consistently induces apoptosis in a variety of cancer cell lines.[1][5] This process often involves the activation of caspases, a family of proteases crucial for programmed cell death. In melanoma cells, for instance, this compound-induced apoptosis requires the activation of caspase-2, which then triggers the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3.[12] The Bcl-2 family of proteins, which regulate the mitochondrial pathway, also play a significant role.[6]

-

Mitotic Catastrophe: At lower concentrations, this compound can cause a mitotic block followed by abnormal mitosis, leading to the formation of multiple micronuclei and tetraploidy, a process known as mitotic catastrophe, which may then be followed by apoptosis.[3]

-

Necrosis: At higher concentrations, a terminal mitotic arrest and necrosis (a form of non-programmed cell death) have been observed.[3]

-

Other Signaling Pathways:

-

c-Jun NH2-terminal kinase (JNK): In some breast cancer cells, this compound-induced cell death has been linked to JNK-mediated apoptosis.[3]

-

p53-Dependent Apoptosis: this compound has been shown to induce p53-dependent apoptosis in certain cancer cells.[13]

-

Necroptosis: In human oral cancer cells, nanoencapsulated this compound was found to induce both apoptosis and necroptosis, a programmed form of necrosis, through the TNF-α/RIP1/RIP3 pathway.[7]

-

Caspase-Independent Death: Interestingly, in some androgen-independent prostate cancer cells (DU145), this compound induces cell death through a pathway that is independent of pro-apoptotic caspases and p53.[6]

-

Conclusion

Initial in-vitro studies have been instrumental in elucidating the cytotoxic mechanisms of this compound. Its primary mode of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[1][4] The cytotoxicity of this compound is dose- and time-dependent, with IC50 values varying across different cancer cell lines.[11] While apoptosis via caspase activation is a major consequence of this compound treatment, other cell death mechanisms like mitotic catastrophe and necroptosis also contribute to its anti-cancer activity.[3][7] This guide provides a foundational understanding for researchers and professionals in the field of drug development, summarizing the critical in-vitro data and protocols that underpin the clinical use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro cytotoxicity of this compound in childhood acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanoencapsulation of this compound Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Differential cytotoxic effects of this compound in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]

Pharmacokinetics and Pharmacodynamics of Docetaxel in Preclinical Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction